molecular formula C25H26N2O3S B2517636 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide CAS No. 941971-58-0

3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Cat. No.: B2517636
CAS No.: 941971-58-0
M. Wt: 434.55
InChI Key: FSXFBWPCFPWWKT-UHFFFAOYSA-N
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Description

3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a complex organic compound that features a quinoline derivative with a tosyl group and a phenylpropionamide moiety

Biochemical Analysis

Biochemical Properties

3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme carbonic anhydrase, where this compound acts as an inhibitor, reducing the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation and ion transport . Additionally, the compound has been shown to interact with certain proteins involved in cell signaling pathways, modulating their activity and impacting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of protein kinases, leading to changes in phosphorylation states of key signaling molecules . This modulation can result in altered gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes and altering metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. One notable interaction is with the enzyme carbonic anhydrase, where this compound acts as an inhibitor, binding to the active site and preventing substrate access . This inhibition can lead to downstream effects on cellular processes that rely on carbonic anhydrase activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary over time, with some studies reporting sustained inhibition of enzyme activity and altered gene expression patterns . Long-term exposure to this compound has also been associated with changes in cellular metabolism and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its dosage-dependent impact. At lower doses, the compound has been shown to exert beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For instance, its interaction with carbonic anhydrase can affect the bicarbonate buffering system, impacting pH regulation and ion transport . Additionally, the compound has been shown to interact with enzymes involved in amino acid metabolism, influencing the synthesis and degradation of specific amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters, facilitating its entry into cells . Once inside, it can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also vary, with some studies reporting preferential accumulation in certain organs .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, the compound can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the tosyl group: The tetrahydroquinoline intermediate is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the phenylpropionamide moiety: The final step involves the coupling of the tosylated tetrahydroquinoline with a phenylpropionamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the phenyl or tetrahydroquinoline moieties using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the amide or tosyl groups, using reagents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s structural features make it a candidate for studying molecular interactions and developing new materials with specific properties.

    Biological Studies: It can be used to investigate the biological activity of quinoline derivatives and their interactions with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.

    Tosylated Amines: Compounds such as tosylmethyl isocyanide (TosMIC), used in organic synthesis.

    Phenylpropionamides: Compounds like fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is unique due to its combination of a quinoline core, a tosyl group, and a phenylpropionamide moiety. This structural complexity offers a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Biological Activity

3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25_{25}H26_{26}N2_2O3_3S, with a molecular weight of 434.6 g/mol. The structure features a tetrahydroquinoline core with a tosyl group and a phenyl substituent, which contribute to its unique chemical properties and reactivity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and apoptosis.
  • Receptor Modulation : The compound interacts with cell surface receptors to modulate signal transduction pathways.
  • Gene Expression Alteration : It can influence the expression of genes related to immune responses and cellular functions.

Anticancer Activity

Research has indicated that tetrahydroquinoline derivatives possess significant anticancer properties. A study demonstrated that related compounds showed low micromolar inhibition against various cancer cell lines. Specifically, the lead compound exhibited promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Tetrahydroquinolines are known for their ability to combat bacterial infections. Preliminary studies suggest that this compound may exhibit similar properties, although further research is needed to quantify its effectiveness against specific pathogens.

Neuroprotective Effects

There is emerging evidence suggesting that tetrahydroquinoline derivatives may have neuroprotective effects. These compounds are being studied for their potential in treating neurodegenerative disorders due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Case Studies and Research Findings

StudyFindings
Anticancer Study Demonstrated low micromolar inhibition of various cancer cell lines by related tetrahydroquinoline compounds .
Neuroprotective Research Investigated the effects of similar compounds on neuronal survival in models of oxidative stress; results indicated protective effects .
Antimicrobial Evaluation Preliminary studies suggested potential antimicrobial activity against Gram-positive bacteria.

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-19-9-13-23(14-10-19)31(29,30)27-17-5-8-21-18-22(12-15-24(21)27)26-25(28)16-11-20-6-3-2-4-7-20/h2-4,6-7,9-10,12-15,18H,5,8,11,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXFBWPCFPWWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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